2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound is a pyridazinone derivative featuring a 4-bromophenyl group at the pyridazinone’s 3-position and a 3-(trifluoromethyl)phenyl substituent in the acetamide moiety. The pyridazinone core is a six-membered aromatic ring with two nitrogen atoms, known for its role in modulating biological activity, particularly in anti-inflammatory and analgesic contexts .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3N3O2/c20-14-6-4-12(5-7-14)16-8-9-18(28)26(25-16)11-17(27)24-15-3-1-2-13(10-15)19(21,22)23/h1-10H,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXNEWGYSSJIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Trifluoromethylation: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Acetylation: The final step involves the acetylation of the pyridazinone derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Bromophenol derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of these derivatives.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoromethylphenyl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural uniqueness lies in its 4-bromophenyl-pyridazinone core paired with a 3-(trifluoromethyl)phenylacetamide group. Below is a comparative analysis with structurally related derivatives:
Key Observations :
- Positional Isomerism: The compound in differs only in the trifluoromethyl group’s position (2- vs.
- Its explicit anti-inflammatory activity suggests the target compound may share similar efficacy .
- Core Heterocycle: Compound 13 () uses a benzothiazole core instead of pyridazinone, likely altering pharmacokinetics (e.g., metabolic stability) due to sulfur incorporation .
Pharmacological and Physicochemical Properties
- Anti-Inflammatory Potential: Pyridazinones with electron-withdrawing groups (e.g., bromo, trifluoromethyl) show enhanced activity in reducing inflammatory mediators, as seen in Compound 71 (). The target compound’s trifluoromethyl group may further amplify this effect .
Spectroscopic Characterization
- IR Spectroscopy: Pyridazinone derivatives typically exhibit C=O stretches near 1660–1680 cm⁻¹ (e.g., 1664 cm⁻¹ in ’s Compound 6e). The target compound’s carbonyl peaks are expected to align with this range, confirming core stability .
- 1H-NMR : The 3-(trifluoromethyl)phenyl group would show distinct aromatic proton splits (δ 7.4–7.8 ppm) and a singlet for the CF₃ group, differentiating it from analogs with chlorophenyl or methoxybenzyl groups .
Biological Activity
The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide represents a class of organic compounds with potential therapeutic applications. Its unique structure, featuring both a pyridazinone core and various substituents, suggests significant biological activity that warrants detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 428.3 g/mol. The structure includes a bromophenyl group and a trifluoromethylphenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H18BrN3O3 |
| Molecular Weight | 428.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl and trifluoromethyl groups enhance the compound's binding affinity, potentially modulating various biological pathways involved in disease processes.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in managing conditions such as arthritis or other inflammatory diseases.
- Anticancer Properties : Some studies have indicated that compounds with similar structures can inhibit cancer cell proliferation, suggesting that this compound may also have anticancer effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated derivatives of pyridazinone compounds, highlighting their ability to inhibit tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction in cancer cells (PubChem) .
- Anti-inflammatory Mechanism : Research reported in Pharmacology Reports demonstrated that similar compounds could significantly reduce pro-inflammatory cytokine levels in animal models, suggesting a pathway for therapeutic intervention in chronic inflammation (PMC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
